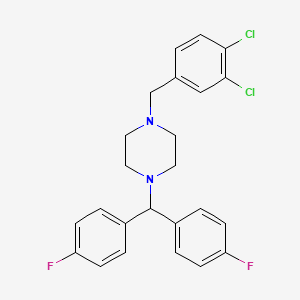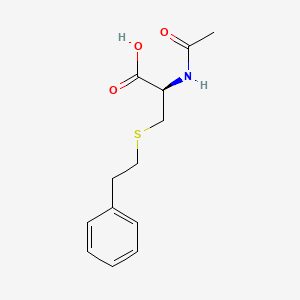
N-Acetyl-S-(2-phenylethyl)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(2-phenylethyl)-L-cysteine is a compound that belongs to the class of N-acetylcysteine derivatives It is characterized by the presence of an acetyl group attached to the nitrogen atom of the cysteine molecule, with a phenylethyl group attached to the sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-phenylethyl)-L-cysteine typically involves the reaction of N-acetylcysteine with a phenylethyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of N-acetylcysteine attacks the electrophilic carbon of the phenylethyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-Acetyl-S-(2-phenylethyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Various nucleophiles can be used to substitute the acetyl group, depending on the desired product.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol groups.
Substitution: Derivatives with different functional groups replacing the acetyl group.
科学研究应用
N-Acetyl-S-(2-phenylethyl)-L-cysteine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in cellular protection.
Medicine: Investigated for its potential therapeutic effects, including its ability to modulate oxidative stress and inflammation.
Industry: Used in the formulation of various products, including pharmaceuticals and cosmetics.
作用机制
The mechanism of action of N-Acetyl-S-(2-phenylethyl)-L-cysteine involves its ability to modulate oxidative stress and inflammation. It acts as an antioxidant by scavenging free radicals and reactive oxygen species. Additionally, it may influence various molecular targets and pathways, including the regulation of glutathione levels and the modulation of signaling pathways involved in inflammation and cell survival.
相似化合物的比较
Similar Compounds
N-Acetylcysteine: A well-known antioxidant and mucolytic agent.
S-Phenyl-L-cysteine: A compound with similar structural features but lacking the acetyl group.
Uniqueness
N-Acetyl-S-(2-phenylethyl)-L-cysteine is unique due to the presence of both the acetyl and phenylethyl groups, which may confer distinct chemical and biological properties compared to other similar compounds
属性
CAS 编号 |
14510-11-3 |
|---|---|
分子式 |
C13H17NO3S |
分子量 |
267.35 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-(2-phenylethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C13H17NO3S/c1-10(15)14-12(13(16)17)9-18-8-7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,14,15)(H,16,17)/t12-/m0/s1 |
InChI 键 |
MLNGHQSNNCRFOE-LBPRGKRZSA-N |
手性 SMILES |
CC(=O)N[C@@H](CSCCC1=CC=CC=C1)C(=O)O |
规范 SMILES |
CC(=O)NC(CSCCC1=CC=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


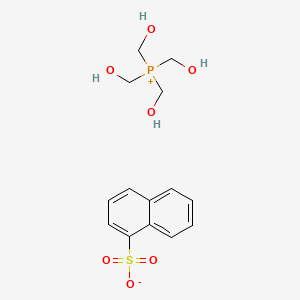
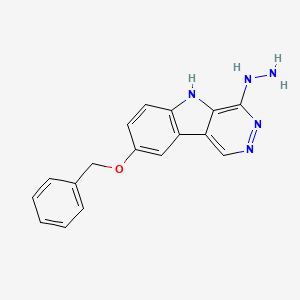
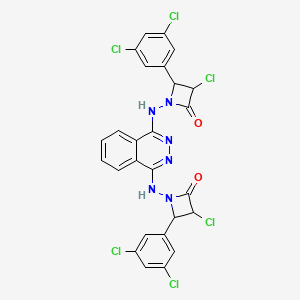
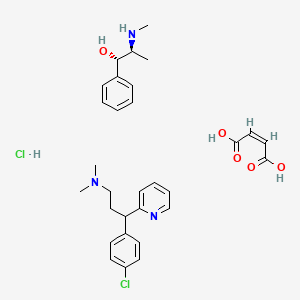
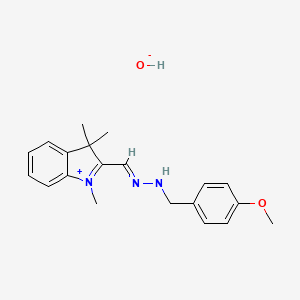

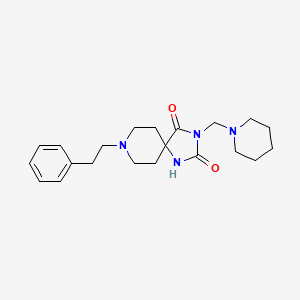

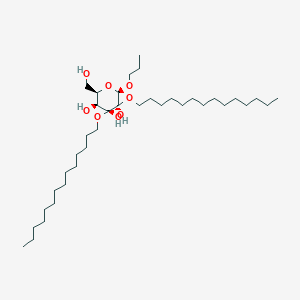

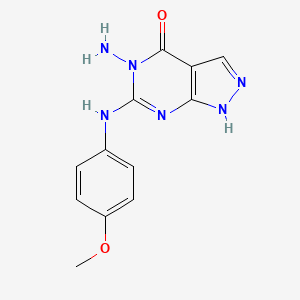

![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid](/img/structure/B12753528.png)
